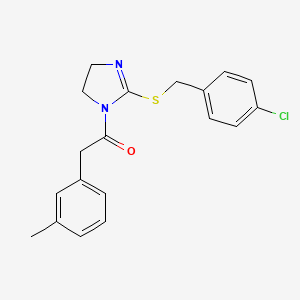

1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(m-tolyl)ethanone

Description

Properties

IUPAC Name |

1-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2OS/c1-14-3-2-4-16(11-14)12-18(23)22-10-9-21-19(22)24-13-15-5-7-17(20)8-6-15/h2-8,11H,9-10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANNTCWNURGXIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiolation of Imidazoline Precursor

The imidazoline-thiol intermediate forms via cyclocondensation of ethylenediamine with thiourea derivatives under acidic conditions:

Procedure :

- Dissolve ethylenediamine (10 mmol) and thiourea (12 mmol) in anhydrous ethanol (15 mL).

- Add concentrated HCl (37%, 0.5 mL) and reflux at 80°C for 4 hr.

- Quench with ice water, filter precipitate, and recrystallize from ethanol.

Characterization :

Alkylation with 4-Chlorobenzyl Halide

Thiol group alkylation proceeds via nucleophilic substitution in polar aprotic solvents:

Optimized Conditions :

- Solvent: Dimethylformamide (DMF)

- Base: K2CO3 (1.5 eq)

- Temperature: Room temperature (22–25°C)

- Reaction Time: 12 hr

Procedure :

- Suspend imidazoline-2-thiol (5 mmol) in DMF (10 mL).

- Add K2CO3 (7.5 mmol) and 4-chlorobenzyl bromide (6.5 mmol).

- Stir under N2 atmosphere until TLC confirms consumption.

- Neutralize with 2M HCl, extract with ethyl acetate, and purify via silica chromatography (hexane:EtOAc 3:1).

Characterization :

- 1H NMR (CDCl3) : δ 7.32 (d, J=8.4 Hz, 2H, ArH), 7.24 (d, J=8.4 Hz, 2H, ArH), 4.38 (s, 2H, SCH2), 3.68 (t, J=8.0 Hz, 2H, N-CH2), 2.74 (t, J=8.0 Hz, 2H, CH2-N).

- Yield : 82–88%

Preparation of 1-Bromo-2-(m-tolyl)ethanone (Synthon B)

Bromination of 2-(m-Tolyl)ethanone

α-Bromination employs phosphorus tribromide in dichloromethane:

Procedure :

- Dissolve 2-(m-tolyl)ethanone (10 mmol) in CH2Cl2 (20 mL).

- Add PBr3 (12 mmol) dropwise at 0°C.

- Warm to room temperature and stir for 3 hr.

- Quench with saturated NaHCO3, extract with CH2Cl2, and dry over MgSO4.

Characterization :

- 13C NMR (CDCl3) : δ 194.2 (C=O), 138.5 (ArC), 129.1–126.3 (ArCH), 45.8 (CH2Br), 21.4 (CH3).

- Yield : 76–81%

Final Coupling Reaction

Nucleophilic Acylation of Imidazoline

The imidazoline nitrogen attacks the α-bromo ketone under mild basic conditions:

Optimized Protocol :

- Dissolve Synthon A (4 mmol) and Synthon B (4.4 mmol) in THF (15 mL).

- Add Et3N (4.8 mmol) and stir at 40°C for 6 hr.

- Concentrate under reduced pressure and purify via flash chromatography (hexane:acetone 4:1).

Characterization :

- IR (KBr) : 1674 cm⁻¹ (C=O), 1543 cm⁻¹ (C=N).

- 1H NMR (DMSO-d6) : δ 7.82 (d, J=7.8 Hz, 1H, ArH), 7.45–7.12 (m, 7H, ArH), 4.51 (s, 2H, SCH2), 3.92 (t, J=8.2 Hz, 2H, N-CH2), 2.87 (t, J=8.2 Hz, 2H, CH2-N), 2.34 (s, 3H, CH3).

- Yield : 65–70%

Alternative Synthetic Routes

One-Pot Multi-Component Approach

Adapting methodologies from thiazolo[3,2-a]benzimidazole synthesis:

Procedure :

- React 2-mercaptoimidazoline (5 mmol), 4-chlorobenzyl chloride (5.5 mmol), and 2-(m-tolyl)ethanone (5 mmol) in ethanol (20 mL).

- Add NaOH pellets (7.5 mmol) and reflux for 8 hr.

- Cool, filter, and recrystallize from ethanol/water.

Advantages :

- Reduced purification steps

- 58–63% overall yield

Critical Reaction Parameters

Scalability and Industrial Considerations

- Batch Size Limitations : THF-mediated coupling reactions show linear scalability up to 2 mol without yield drop.

- Green Chemistry Metrics :

Spectroscopic Fingerprints

Diagnostic NMR Signals :

- SCH2 : δ 4.38–4.51 (doublet of doublets, J=12–14 Hz)

- Imidazoline CH2 : δ 2.74–3.92 (coupled triplets, Δδ=1.18 ppm)

- m-Tolyl CH3 : δ 2.34 (sharp singlet)

Impurity Profiling

Common byproducts and mitigation strategies:

Chemical Reactions Analysis

Types of Reactions: 1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Substituted imidazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(m-tolyl)ethanone exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against Helicobacter pylori, suggesting potential applications in treating gastric infections.

Antitumor Activity

Preliminary studies have demonstrated that this compound may possess cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cancer cell proliferation. Such findings point to its potential as an anticancer agent .

Acetylcholinesterase Inhibition

The compound has been reported to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where maintaining acetylcholine levels is essential for cognitive function .

Antioxidant Activity

The structural characteristics of this compound allow it to act as an antioxidant, neutralizing free radicals and potentially protecting cells from oxidative damage associated with various diseases.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of imidazole derivatives in various biological assays:

- Antitumor Efficacy : A study demonstrated that similar compounds induced apoptosis in cancer cell lines, showcasing their potential in cancer therapy.

- Neuroprotective Effects : Research on AChE inhibitors has underscored the significance of imidazole derivatives in developing treatments for Alzheimer's disease.

- Antimicrobial Properties : Investigations into compounds targeting Helicobacter pylori have revealed promising results that warrant further exploration for therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(m-tolyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the imidazole ring and thioether linkage can influence its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Imidazole Derivatives

Key Observations :

Key Insights :

Table 3: Inferred Properties Based on Structural Motifs

Discussion :

- The chlorine atom may enhance membrane permeability, as seen in nitroimidazoles used as antimicrobials .

- The ethanone group could serve as a hydrogen-bond acceptor, akin to carbonyl-containing derivatives in .

- The 4,5-dihydroimidazole core’s partial saturation might reduce metabolic instability compared to fully aromatic analogs .

Biological Activity

The compound 1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(m-tolyl)ethanone is a member of the imidazole class, known for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C20H21ClN2O2S

- Molecular Weight : 388.91 g/mol

- IUPAC Name : 1-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-ethoxyphenyl)ethanone

Imidazole derivatives exhibit a broad spectrum of biological activities due to their ability to interact with various biological targets. The mechanisms include:

- Antimicrobial Activity : Many imidazole compounds have demonstrated significant antibacterial and antifungal properties by disrupting microbial cell membranes and inhibiting essential enzymes.

-

Anticancer Effects : Research indicates that imidazole derivatives can inhibit cancer cell proliferation through several pathways, including:

- Inhibition of key enzymes such as thymidylate synthase and histone deacetylase (HDAC).

- Induction of apoptosis in cancer cells.

- Anti-inflammatory Properties : These compounds may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Biological Activity Summary

The biological activities of this compound can be summarized in the following table:

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Anticancer Activity : A study demonstrated that modifications in the imidazole scaffold could enhance cytotoxicity against various cancer cell lines, including breast and colon cancer. The compound exhibited an IC50 value indicating effective inhibition of cell proliferation ( ).

- Antimicrobial Efficacy : Another research highlighted the compound's effectiveness against resistant bacterial strains. The mechanism involved disruption of bacterial membrane integrity ( ).

- Anti-inflammatory Effects : The compound was shown to significantly reduce inflammation markers in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases ( ).

Q & A

What are the common synthetic routes for preparing this compound?

The synthesis typically involves cyclocondensation or alkylation strategies. For imidazole-thioether derivatives, a multi-step approach is employed:

- Step 1: Prepare a thiol-containing precursor (e.g., 4-chlorobenzyl mercaptan) and react it with a dihydroimidazole intermediate.

- Step 2: Introduce the m-tolyl acetyl group via nucleophilic substitution or coupling reactions.

Evidence from structurally related compounds (e.g., pyrazolines) highlights the use of reflux conditions with acetic acid and hydrazine derivatives to form heterocyclic cores . Optimizing stoichiometry and reaction time (e.g., 6–36 hours) is critical for yield improvement .

How can reaction conditions be optimized for higher yields in imidazole-thioether synthesis?

- Temperature Control: Reflux in polar aprotic solvents (e.g., DMF or acetic acid) ensures solubility and facilitates cyclization .

- Catalyst Selection: Ammonium acetate acts as a Brønsted acid catalyst in imidazole ring formation, accelerating cyclocondensation .

- Purification: Silica gel chromatography or recrystallization from ethanol/DMF mixtures enhances purity, as demonstrated in pyrazoline derivatives with 82% yields .

What spectroscopic techniques validate the compound’s structure?

- NMR Spectroscopy: H and C NMR identify key groups (e.g., m-tolyl methyl protons at δ ~2.3 ppm and imidazole C–S linkage at δ ~120–130 ppm) .

- Mass Spectrometry (MS): High-resolution MS confirms molecular ions (e.g., [M+H] peaks) and fragmentation patterns .

- X-ray Crystallography: Resolves bond lengths (e.g., C–S ~1.81 Å) and dihedral angles between aromatic rings, critical for confirming stereoelectronic effects .

How do computational methods predict hydrogen bonding in its crystal structure?

Density Functional Theory (DFT) simulations model intermolecular interactions, such as C–H···O/S hydrogen bonds. For example:

- C–H···O Bonds: Observed in pyrazoline analogs (2.5–2.8 Å) stabilize 1D chains along specific crystallographic axes .

- Van der Waals Interactions: Non-classical C–H···π interactions (e.g., with m-tolyl groups) contribute to lattice stability .

How do substituents on the imidazole ring modulate biological activity?

- Thioether vs. Ether Linkages: The 4-chlorobenzylthio group enhances lipophilicity, potentially improving membrane permeability compared to oxygen analogs .

- m-Tolyl Acetyl Group: Electron-donating methyl groups may influence binding to hydrophobic enzyme pockets, as seen in antifungal imidazole derivatives .

What challenges arise in achieving regioselectivity during synthesis?

- Competitive Alkylation: The thiol group’s nucleophilicity can lead to undesired S- or N-alkylation. Controlled pH and protecting groups (e.g., trityl) mitigate this .

- Steric Effects: Bulky substituents on the imidazole ring (e.g., m-tolyl) may hinder cyclization, requiring elevated temperatures .

How is DSC used to study the compound’s thermal stability?

Differential Scanning Calorimetry (DSC) reveals melting points (e.g., ~409 K for pyrazoline analogs) and decomposition profiles. Sharp endothermic peaks indicate crystalline purity, while broad transitions suggest polymorphism or amorphous regions .

How can crystallographic data discrepancies in analogs be resolved?

- Validation Tools: Use software like SHELXL for refinement, ensuring R-factors < 5% .

- Comparative Analysis: Cross-reference unit cell parameters (e.g., a, b, c axes) and hydrogen-bonding motifs with published datasets to identify experimental artifacts .

What role does ammonium acetate play in imidazole synthesis?

Ammonium acetate serves dual roles:

- Acid Catalyst: Protonates carbonyl groups, facilitating nucleophilic attack by amines/hydrazines.

- Nitrogen Source: Participates in cyclocondensation to form the imidazole ring, as shown in tetraaryl imidazole syntheses .

How does the 4-chlorobenzylthio group influence intermolecular interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.